![molecular formula C16H17F3N4O B2785195 1-{2-[(2H-1,2,3-三唑-2-基)甲基]吡咯啉-1-基}-2-[4-(三氟甲基)苯基]乙酮 CAS No. 2097915-17-6](/img/structure/B2785195.png)

1-{2-[(2H-1,2,3-三唑-2-基)甲基]吡咯啉-1-基}-2-[4-(三氟甲基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

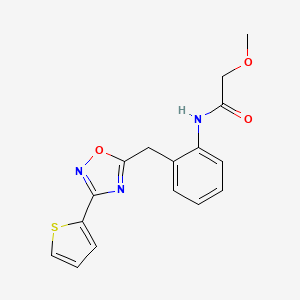

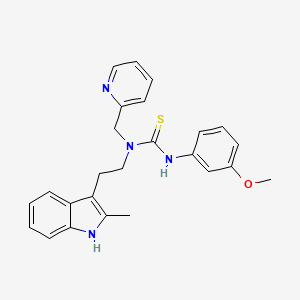

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry or Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography, NMR spectroscopy, and other analytical techniques are typically used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and therefore its solubility in different solvents .科学研究应用

合成技术

研究已开发出合成生物学重要化合物的方法,包括具有 1,2,4-三唑并[1,5-a]吡啶结构的化合物,通过苯基碘双(三氟乙酸盐)介导的分子内环化。这种方法能实现无金属氧化 N-N 键形成,其特点是反应时间短、产率高 (Zheng et al., 2014)。

结构和理论研究

已对 2-(4-烯丙基-5-吡啶-4-基-4H-[1,2,4]三唑-3-基硫烷基)-1-(3-甲基-3-苯基-环丁基)-乙酮等化合物进行了实验和理论研究。这些研究包括 FTIR、FT-NMR、紫外可见光谱、X 射线和 DFT 分析,以阐明它们的结构、振动和电子性质,有助于更深入地了解它们的分子特性 (Ataol & Ekici, 2014)。

生物活性

已合成出含有吡啶单元的新型 1H-1,2,4-三唑衍生物,展示出抗菌和植物生长调节活性。此类研究突出了这些化合物在开发新型抗菌剂和农业化学品中的潜力 (Liu et al., 2007)。

催化应用

对具有 2-吡啶基-1,2,3-三唑双齿配体的 (η3-烯丙基)钯配合物进行的研究揭示了它们在低温下自组装的特性和在铃木-宫浦反应中的催化活性。这些研究为有机合成中新型催化剂的设计提供了见解 (Amadio et al., 2012)。

抗真菌和抗病毒研究

已评估具有 1,2,3-三唑结构的化合物的抗真菌活性,显示出作为潜在抗真菌剂的希望。此外,已评估其中一些化合物对 SARS-CoV-2 的抑制活性,突出了它们在抗病毒研究中的潜在应用 (Al‐Janabi et al., 2020)。

配位化学

对具有 1,2,3-三唑基配体的半三明治钌(II)配合物进行的研究探讨了它们的结构性质以及在催化氧化和氢化过程中的应用。这些发现有助于开发在化学合成中具有多种应用的金属基催化剂 (Saleem et al., 2013)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to exhibit cytotoxic activities, suggesting that they may interact with cellular targets to inhibit cell growth or induce cell death . The specific interactions and changes resulting from this compound’s action would need to be determined through further experimental studies.

Biochemical Pathways

Given the potential cytotoxic activity of similar compounds, it is possible that this compound may affect pathways related to cell growth and survival

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, can be influenced by its chemical structure

Result of Action

Based on the potential cytotoxic activity of similar compounds, it is possible that this compound may induce changes in cell growth or survival

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells

安全和危害

生化分析

Biochemical Properties

The 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory potential against the carbonic anhydrase-II enzyme . The presence of a polar group at the 1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

Cellular Effects

In terms of cellular effects, 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one has shown to have cytotoxic activities against certain tumor cell lines . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects through direct binding interactions with biomolecules. For example, it has been deduced through molecular docking that the compound exhibits inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .

Temporal Effects in Laboratory Settings

属性

IUPAC Name |

1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-3-12(4-6-13)10-15(24)22-9-1-2-14(22)11-23-20-7-8-21-23/h3-8,14H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHGTDGUUFVTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate](/img/structure/B2785116.png)

![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)

![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)

![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)